molecular formula C20H15Cl2NO2 B4695766 N-4-biphenylyl-3,5-dichloro-4-methoxybenzamide

N-4-biphenylyl-3,5-dichloro-4-methoxybenzamide

Cat. No. B4695766
M. Wt: 372.2 g/mol
InChI Key: FRARRKABYMVFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-4-biphenylyl-3,5-dichloro-4-methoxybenzamide, also known as BDF 6143, is a chemical compound that has drawn significant attention in scientific research due to its potential therapeutic applications. BDF 6143 is a selective antagonist of the angiotensin AT1 receptor, which is involved in the regulation of blood pressure and fluid balance in the body.

Scientific Research Applications

N-4-biphenylyl-3,5-dichloro-4-methoxybenzamide 6143 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, such as hypertension, heart failure, and atherosclerosis. It has been shown to effectively lower blood pressure and reduce cardiac hypertrophy in animal models. Additionally, N-4-biphenylyl-3,5-dichloro-4-methoxybenzamide 6143 has been investigated for its potential neuroprotective effects in neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

N-4-biphenylyl-3,5-dichloro-4-methoxybenzamide 6143 selectively blocks the angiotensin AT1 receptor, which is responsible for vasoconstriction and sodium retention in the body. By blocking this receptor, N-4-biphenylyl-3,5-dichloro-4-methoxybenzamide 6143 promotes vasodilation and increases sodium excretion, leading to a decrease in blood pressure. Additionally, N-4-biphenylyl-3,5-dichloro-4-methoxybenzamide 6143 has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-4-biphenylyl-3,5-dichloro-4-methoxybenzamide 6143 has been shown to effectively lower blood pressure and reduce cardiac hypertrophy in animal models. It has also been shown to improve endothelial function and reduce oxidative stress in the vasculature. In neurological disorders, N-4-biphenylyl-3,5-dichloro-4-methoxybenzamide 6143 has been shown to improve cognitive function and reduce neuroinflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-4-biphenylyl-3,5-dichloro-4-methoxybenzamide 6143 in lab experiments is its selectivity for the angiotensin AT1 receptor, which allows for more precise targeting of this pathway. However, N-4-biphenylyl-3,5-dichloro-4-methoxybenzamide 6143 can be difficult to synthesize and may not be readily available for some researchers. Additionally, the effects of N-4-biphenylyl-3,5-dichloro-4-methoxybenzamide 6143 may vary depending on the species and model used in the experiment.

Future Directions

Future research on N-4-biphenylyl-3,5-dichloro-4-methoxybenzamide 6143 could focus on its potential therapeutic applications in other disease states, such as renal disease and diabetes. Additionally, further investigation into the mechanism of action of N-4-biphenylyl-3,5-dichloro-4-methoxybenzamide 6143 could provide insights into the role of the angiotensin AT1 receptor in various physiological processes. Finally, the development of more efficient and cost-effective synthesis methods for N-4-biphenylyl-3,5-dichloro-4-methoxybenzamide 6143 could make it more widely available for scientific research.

properties

IUPAC Name

3,5-dichloro-4-methoxy-N-(4-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2NO2/c1-25-19-17(21)11-15(12-18(19)22)20(24)23-16-9-7-14(8-10-16)13-5-3-2-4-6-13/h2-12H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRARRKABYMVFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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